N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by dual 4-fluorobenzyl substituents and a 3,4-dimethoxyphenyl group. The pyrazole core is substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a 4-fluorobenzyloxy moiety, while the 4-position features a carboxamide linkage to the 3,4-dimethoxyphenyl ring.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-33-23-12-11-21(13-24(23)34-2)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTFBBPSCNTJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes a pyrazole core substituted with various functional groups that enhance its biological activity. The presence of fluorine atoms and methoxy groups is notable for their influence on the compound's pharmacokinetic properties.
Table 1: Chemical Structure Overview
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.39 g/mol |
| SMILES | CC(C(=O)N1C=CC=N1)C(C)(C)C(C)C(C)C(C) |
| IUPAC Name | This compound |
Antiviral Properties
Research has indicated that pyrazole derivatives exhibit antiviral activity, particularly against influenza A viruses. The compound has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral RNA synthesis. In a patent study, it was shown to effectively block the replication of influenza A in vitro, suggesting a promising application in antiviral therapy .
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of compounds related to this compound were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that several derivatives exhibited significant inhibitory effects comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Summary of Biological Activities
Study 1: Anti-inflammatory Effects
In a study conducted by Nagarapu et al., several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced edema model in rats. The results showed that specific derivatives exhibited up to 78% inhibition of edema at 3 hours post-administration, indicating potent anti-inflammatory properties .
Study 2: Antiviral Efficacy
A recent investigation into the antiviral efficacy of this compound demonstrated that it could significantly reduce viral load in infected cell lines. The study utilized quantitative PCR to measure viral RNA levels, revealing that treated cells had substantially lower viral RNA compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide with structurally analogous pyrazole derivatives, highlighting key structural, physicochemical, and biological differences:
Notes:
- Molecular Weight : Calculated using average atomic masses; *estimated for the target compound.
- Structural Trends: Fluorine Substitution: Fluorine atoms enhance lipophilicity and metabolic stability by reducing cytochrome P450-mediated oxidation . Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound may improve membrane permeability compared to non-polar analogs . Carboxamide vs. Thioamide: Carboxamides generally exhibit higher receptor selectivity, while thioamides (e.g., Compound I) show stronger hydrogen-bonding interactions .
Research Findings and Implications
Receptor Binding and Selectivity
Compounds with fluorinated benzyl groups (e.g., Compound 28a) demonstrate nanomolar-range EC₅₀ values in calcium mobilization assays, suggesting high affinity for neurotensin receptors (NTS1/NTS2) . The target compound’s dual 4-fluorobenzyl groups may further enhance receptor binding through hydrophobic interactions, though this requires experimental validation.
Metabolic Stability
Methoxy-substituted derivatives (e.g., Compound 28a) exhibit prolonged half-lives in vitro compared to non-methoxy analogs, likely due to reduced oxidative metabolism . The 3,4-dimethoxyphenyl group in the target compound may similarly confer metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
